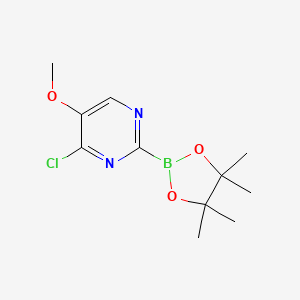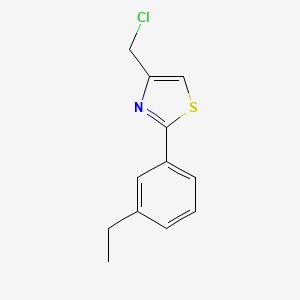
Methyl (4-cyano-2,5-difluorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-cyano-2,5-difluorophenylacetate is an organic compound with the molecular formula C10H7F2NO2 It is a derivative of phenylacetate, characterized by the presence of cyano and difluoro substituents on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-cyano-2,5-difluorophenylacetate typically involves the esterification of 4-cyano-2,5-difluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of Methyl 4-cyano-2,5-difluorophenylacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-cyano-2,5-difluorophenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of amides, amines, and other derivatives.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under mild conditions.
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to avoid over-substitution.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products
Nucleophilic Substitution: Amides, amines, and other substituted derivatives.
Electrophilic Aromatic Substitution: Halogenated and nitrated derivatives.
Hydrolysis: 4-cyano-2,5-difluorophenylacetic acid.
Aplicaciones Científicas De Investigación
Methyl 4-cyano-2,5-difluorophenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 4-cyano-2,5-difluorophenylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano and difluoro groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-cyano-3,5-difluorophenylacetate
- Methyl 4-cyano-2,3-difluorophenylacetate
- Methyl 4-cyano-2,6-difluorophenylacetate
Uniqueness
Methyl 4-cyano-2,5-difluorophenylacetate is unique due to the specific positioning of the cyano and difluoro groups on the aromatic ring. This arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of both electron-withdrawing groups enhances its stability and reactivity in various chemical reactions.
Propiedades
Fórmula molecular |
C10H7F2NO2 |
|---|---|
Peso molecular |
211.16 g/mol |
Nombre IUPAC |
methyl 2-(4-cyano-2,5-difluorophenyl)acetate |
InChI |
InChI=1S/C10H7F2NO2/c1-15-10(14)4-6-2-9(12)7(5-13)3-8(6)11/h2-3H,4H2,1H3 |
Clave InChI |
XSKIEEKZDPELGD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC(=C(C=C1F)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester](/img/structure/B14852819.png)
![6-Methoxy-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B14852823.png)
![(2R)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-[(2R)-piperidin-2-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B14852830.png)




![cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14852854.png)



